molecular formula C24H26O11 B120167 2-(3,4-dimethoxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one CAS No. 221289-20-9

2-(3,4-dimethoxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Cat. No. B120167
M. Wt: 490.5 g/mol
InChI Key: VCKHKFVWKVWGMH-PFKOEMKTSA-N
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Description

Total Synthesis Analysis

The first paper discusses the total synthesis of a complex natural product, which is a multi-brominated compound with a methoxymethyl-substituted aryl methyl ether structure. The synthesis begins with (3-bromo-4,5-dimethoxyphenyl)methanol and proceeds through five steps, achieving an overall yield of 34%. The study highlights the regioselective O-demethylation of aryl methyl ethers using BBr3, followed by methanol addition, to produce arylphenols with high yields. This process could be relevant to the synthesis of related compounds, such as the one , by providing insights into demethylation strategies that could be applied to modify the methoxy groups present in the target molecule .

Molecular Structure Analysis

The second paper provides information on the synthesis of a series of chromanones with dimethoxy and hydroxy substituents, which are structurally related to the compound of interest. The synthesized compounds were characterized using NMR, IR, and mass spectrometry, which are essential techniques for confirming the molecular structure of complex organic molecules. These methods could be applied to analyze the molecular structure of "2-(3,4-dimethoxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one" to ensure its correct synthesis and to identify any potential impurities or by-products .

Chemical Reactions Analysis

In the third paper, the focus is on the dimerization reactions of methoxy-substituted benzoquinones. The study reveals that base-catalyzed dimerization leads to the formation of various complex structures, including tetrahydroxanthen and dihydro-oxepin derivatives. This information is pertinent to the chemical reactions analysis of the compound , as it may undergo similar dimerization or rearrangement reactions under basic conditions. Understanding these potential reactions is crucial for developing appropriate handling and storage conditions for the compound, as well as for anticipating any side reactions that may occur during its synthesis or use .

Physical and Chemical Properties Analysis

Although the provided papers do not directly discuss the physical and chemical properties of "2-(3,4-dimethoxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one," they do offer insights into the properties of structurally related compounds. For instance, the presence of multiple methoxy and hydroxy groups in the compounds studied suggests that the compound of interest is likely to be polar and may exhibit significant solubility in polar solvents. Additionally, the antibacterial activity testing performed in the second paper indicates that the compound may also possess biological activity, which could be explored further in the context of the compound's potential applications .

Scientific Research Applications

Spectroscopic and Conformational Study

A study on a closely related compound, quercetin 3-D-galactoside (Q3G), highlighted its conformational and vibrational spectroscopic characteristics using DFT methods. This research sheds light on the stability and intramolecular interactions of the compound, indicating potential applications in the analysis of molecular conformations and the interpretation of spectroscopic data (Aydın & Özpozan, 2020).

Solubility in Ethanol–Water Solutions

The solubility of compounds similar in structure was studied in ethanol–water solutions, providing essential data for understanding the solvent interactions of complex organic molecules. This research is relevant for the formulation of pharmaceuticals and chemicals where solubility plays a crucial role (Zhang et al., 2012).

Acid Reactions and Product Formation

Research on lignin models containing similar structural motifs has shown how different acid catalysts affect product formation. These studies offer insights into the chemical reactivity of complex phenolic compounds, relevant for the development of synthetic strategies and the understanding of lignin degradation processes (Li & Lundquist, 1999).

Crystallization in Chiral Space Groups

Investigations into the crystallization behavior of isochroman derivatives, which share structural similarities, reveal how substituent arrangements influence the tendency to crystallize in chiral space groups. This knowledge is valuable for the design of materials with specific optical properties (Palusiak et al., 2004).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O11/c1-30-12-7-17-20(18(8-12)34-24-23(29)22(28)21(27)19(10-25)35-24)13(26)9-15(33-17)11-4-5-14(31-2)16(6-11)32-3/h4-9,19,21-25,27-29H,10H2,1-3H3/t19-,21-,22+,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKHKFVWKVWGMH-PFKOEMKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lethedoside A

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